(3-Amino-4-nitrophenyl)methanol

Descripción

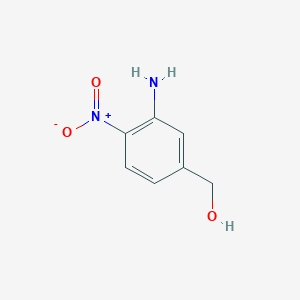

(3-Amino-4-nitrophenyl)methanol is an aromatic compound featuring a benzene ring substituted with an amino (-NH₂) group at position 3, a nitro (-NO₂) group at position 4, and a hydroxymethyl (-CH₂OH) group.

Propiedades

IUPAC Name |

(3-amino-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWFCFBJYSMGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669132 | |

| Record name | (3-Amino-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37637-55-1 | |

| Record name | (3-Amino-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis De Reacciones Químicas

(3-Amino-4-nitrophenyl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso group or a nitro group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

Reduction: Common reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).

Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and acyl chlorides for esterification.

Major Products Formed:

Oxidation: Nitroso derivatives and nitro compounds.

Reduction: Amino derivatives.

Substitution: Halogenated and esterified derivatives.

Aplicaciones Científicas De Investigación

(3-Amino-4-nitrophenyl)methanol: has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of agrochemicals and polymers.

Mecanismo De Acción

The mechanism by which (3-Amino-4-nitrophenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can participate in electrophilic reactions. The hydroxyl group can form hydrogen bonds, influencing the compound's solubility and reactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Effects

The table below compares (3-Amino-4-nitrophenyl)methanol with key analogs, highlighting structural differences and their implications:

Key Observations:

- In contrast, (4-Fluoro-3-nitrophenyl)methanol exhibits stronger electron withdrawal, which may stabilize intermediates in electrophilic substitutions .

- Solubility: The hydroxymethyl (-CH₂OH) group improves water solubility compared to analogs like 1-(2-Amino-6-nitrophenyl)ethanone, which lacks this hydrophilic moiety .

- Reactivity: Steric hindrance between the 3-amino and 4-nitro groups may limit access to the aromatic ring for further substitution reactions, unlike the 3-amino-5-nitro isomer .

Actividad Biológica

Overview

(3-Amino-4-nitrophenyl)methanol is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. Characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and a hydroxyl group (-OH) attached to a benzene ring, this compound has garnered attention in various fields, including pharmacology and biochemistry.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 168.15 g/mol

- CAS Number : 37637-55-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can act as a nucleophile, while the nitro group can participate in electrophilic reactions. The hydroxyl group enhances solubility and facilitates hydrogen bonding, which may influence the compound's reactivity and bioavailability.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Pseudomonas aeruginosa and Escherichia coli.

2. Antiplasmodial Activity

Research has demonstrated that compounds related to this compound possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies suggest that modifications to the nitro and amino groups can enhance potency and selectivity against this parasite .

3. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit key enzymes involved in metabolic pathways, offering potential therapeutic applications in conditions such as cancer and inflammation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound derivatives against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and E. coli, suggesting a strong potential for development into therapeutic agents.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 5 |

| B | E. coli | 10 |

| C | Pseudomonas aeruginosa | 15 |

Case Study 2: Antiplasmodial Activity

In another study focusing on antiplasmodial activity, derivatives of this compound were synthesized and tested against P. falciparum. The most active compound displayed an IC50 value of 0.034 µM, with a selectivity index indicating low toxicity to host cells .

Research Findings Summary

Research findings highlight the multifaceted biological activities of this compound:

- Antimicrobial : Effective against gram-positive and gram-negative bacteria.

- Antiplasmodial : High potency against malaria parasites.

- Enzyme Inhibition : Potential for therapeutic use in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.